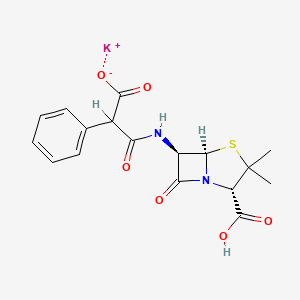

Carbenicillin potassium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbenicillin Potassium is the potassium salt of carbenicillin, a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. Carbenicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Carbenicillin potassium, a semisynthetic penicillin derivative, exhibits antibacterial activity by binding to and inactivating penicillin-binding proteins (PBPs) on the inner membrane of bacterial cell walls. This process disrupts the cross-linkage of peptidoglycans, essential components of bacterial cell walls, leading to cell lysis (Definitions, 2020).

Distribution in Animal Tissues

A study explored carbenicillin's distribution in body fluids and tissues of buffalo calves following intravenous administration. Understanding its tissue and body fluid levels is crucial for rational antibiotic therapy, particularly for targeting specific body systems (Brar & Bal, 2005).

Plant Research and Transformation

Carbenicillin has been investigated for its influence on plant root growth and morphology, notably in Beta vulgaris, Capsicum annuum, and Glehnia littoralis. Its chemical structure plays a role in affecting root development, highlighting its potential utility in plant transformation experiments (Rahman, Ikenaga, & Kitamura, 2004).

Role in Bacterial Resistance Studies

Carbenicillin's introduction in therapeutics and its effectiveness against infections caused by Pseudomonas aeruginosa, a pathogen with multidrug resistance, has been significant. Studies on CARB family beta-lactamases, which inactivate carbenicillin, provide insights into bacterial resistance mechanisms (Wang et al., 2006).

Impact on Plant Regeneration

Research on horseradish (Armoracia rusticana) demonstrated that carbenicillin can enhance shoot development in plants and potentially act as a growth regulator. This indicates its potential applications in plant tissue culture and regeneration (Shehata, Wannarat, Skirvin, & Norton, 2010).

Influence on Antibiotics' Properties

A study on the effects of β-irradiation on β-lactam antibiotics, including carbenicillin, revealed insights into their physical and chemical properties, which is significant for understanding their stability and effectiveness (Marciniec et al., 2002).

Bioactive Glass Applications

Carbenicillin has been explored for its potential in loading onto the surfaces of bioactive glasses and glass-ceramics. This research is pivotal in the field of biomaterials, especially for developing drug delivery systems (Miola et al., 2013).

Role in Antimicrobial Studies

Silver carbene complexes, including those formulated with carbenicillin, were studied for their antimicrobial efficacy against various pathogens. This research highlights the potential of carbenicillin in novel antimicrobial applications (Leid et al., 2012).

Propiedades

Número CAS |

17230-86-3 |

|---|---|

Nombre del producto |

Carbenicillin potassium |

Fórmula molecular |

C17H17KN2O6S |

Peso molecular |

416.5 g/mol |

Nombre IUPAC |

potassium;3-[[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-3-oxo-2-phenylpropanoate |

InChI |

InChI=1S/C17H18N2O6S.K/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);/q;+1/p-1/t9?,10-,11+,14-;/m1./s1 |

Clave InChI |

DNAXYSPCMDEAQB-GJUCOGTPSA-M |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)O)C.[K+] |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)O)C.[K+] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)O)C.[K+] |

Origen del producto |

United States |

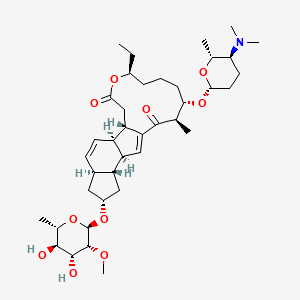

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

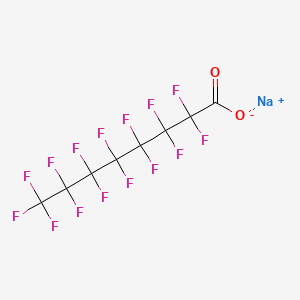

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,9S,11R,18S,20R,21S,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1260846.png)

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B1260851.png)